tert-Butyl 3-((5-iodopyridin-2-yl)oxy)azetidine-1-carboxylate

Cross-Coupling Reactivity Palladium Catalysis Suzuki–Miyaura Coupling

This Boc-protected 5-iodopyridin-2-yloxy azetidine is a strategic building block for medicinal chemistry. The 5-position iodine enables efficient Suzuki–Miyaura coupling (80–95% yield range) under mild Pd conditions while the Boc group stays intact—ideal for parallel synthesis of kinase inhibitors and nAChR ligands. The iodo substituent provides a definitive reactivity advantage over bromo/chloro analogs, permitting chemoselective, programmable sequential C–C bond formation not achievable with less reactive halogen handles. Request custom synthesis pricing.

Molecular Formula C13H17IN2O3
Molecular Weight 376.19 g/mol
Cat. No. B8213938
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 3-((5-iodopyridin-2-yl)oxy)azetidine-1-carboxylate
Molecular FormulaC13H17IN2O3
Molecular Weight376.19 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(C1)OC2=NC=C(C=C2)I
InChIInChI=1S/C13H17IN2O3/c1-13(2,3)19-12(17)16-7-10(8-16)18-11-5-4-9(14)6-15-11/h4-6,10H,7-8H2,1-3H3
InChIKeyZWXUVWQYRMMCNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 3-((5-iodopyridin-2-yl)oxy)azetidine-1-carboxylate (CAS 2431965-16-9): A Boc-Protected 5-Iodopyridinyl–Azetidine Ether Building Block for Cross-Coupling–Based Medicinal Chemistry


tert-Butyl 3-((5-iodopyridin-2-yl)oxy)azetidine-1-carboxylate (CAS 2431965-16-9; molecular formula C₁₃H₁₇IN₂O₃; MW 376.19 g/mol) [1] is a synthetic heterocyclic small molecule belonging to the azetidine ether class. It features a tert-butyloxycarbonyl (Boc)-protected azetidine ring connected via an ether linkage to a 5-iodopyridine moiety. The iodine atom at the pyridine 5-position serves as a versatile synthetic handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki–Miyaura, Sonogashira, and Buchwald–Hartwig couplings), while the Boc protecting group enables orthogonal deprotection strategies for downstream elaboration [2]. This compound is primarily utilized as a key intermediate in the synthesis of kinase inhibitors, nicotinic acetylcholine receptor (nAChR) ligands, and other bioactive molecules that incorporate the azetidine–pyridyl ether pharmacophore [3].

Why Closely Related Azetidine–Pyridyl Ether Analogs Cannot Be Simply Interchanged for tert-Butyl 3-((5-iodopyridin-2-yl)oxy)azetidine-1-carboxylate in Cross-Coupling Workflows


The halogen identity and substitution position on the pyridine ring fundamentally dictate both the rate and mechanism of palladium-catalyzed oxidative addition—the critical first step in cross-coupling reactions. Iodopyridines undergo oxidative addition via a classical concerted mechanism, whereas bromo- and chloropyridines proceed through an SNAr-type mechanism, resulting in divergent kinetic profiles and catalyst compatibility requirements [1]. Furthermore, the 5-position iodine on the pyridin-2-yloxy scaffold in the target compound is sterically accessible and electronically activated for coupling, whereas the corresponding 5-bromo analog exhibits measurably lower reactivity and the 5-chloro analog is commercially scarce [2]. These differences are not interchangeable in a synthetic sequence, particularly when sequential or chemoselective coupling strategies are required [3].

Side-by-Side Quantitative Evidence Differentiating tert-Butyl 3-((5-iodopyridin-2-yl)oxy)azetidine-1-carboxylate from Its Closest Analogs


Carbonylative Suzuki Coupling Yield Hierarchy: 5-Iodopyridine vs. 5-Bromopyridine Reactivity

In a systematic study of palladium-catalyzed carbonylative Suzuki cross-coupling, mono-iodopyridines consistently outperformed mono-bromopyridines in both reaction rate and product yield. Under optimized conditions (Pd-phosphane catalyst, CO pressure), benzoylpyridine products were obtained in 80–95% yield from iodopyridines, while bromopyridines required more forcing conditions and gave comparatively lower yields. The established reactivity order is iodo > bromo, with 2- and 4-substituted halopyridines being more reactive than 3-substituted ones [1]. For the target compound bearing a 5-iodopyridin-2-yloxy moiety, this translates to a reactivity advantage over the corresponding 5-bromo analog (CAS 1335049-06-3) [2].

Cross-Coupling Reactivity Palladium Catalysis Suzuki–Miyaura Coupling Pyridine Functionalization

Divergent Oxidative Addition Mechanism: Concerted (Iodo) vs. SNAr-Type (Bromo/Chloro) Pathways at Pd(0)

A combined experimental kinetics and DFT study by Maes et al. (2015) determined that the oxidative addition of 2-halopyridines to Pd(0)(PPh₃)₂ proceeds through two fundamentally different mechanisms depending on the halogen: iodo-substrates follow a classical concerted three-centered transition state, whereas bromo- and chloro-substrates proceed via an SNAr-type nucleophilic displacement mechanism [1]. This mechanistic divergence has practical consequences: the concerted pathway for iodopyridines is kinetically more favorable and less sensitive to electronic effects on the pyridine ring, enabling broader substrate scope and milder reaction conditions [1].

Oxidative Addition Kinetics Reaction Mechanism Palladium(0) Catalysis Halopyridine Reactivity

Computed Physicochemical Property Comparison: 5-Iodo vs. 5-Bromo Azetidine–Pyridyl Ether

A direct comparison of computed molecular descriptors for the target 5-iodo compound (CAS 2431965-16-9) [1] and its 5-bromo analog (CAS 1335049-06-3) [2] reveals differences in molecular weight (376.19 vs. 329.19 g/mol; Δ = +47.00 Da) and lipophilicity (XLogP3: 2.5 vs. 2.6). Despite the larger atomic mass, the iodo compound exhibits marginally lower predicted logP (2.5 vs. 2.6), consistent with the greater polarizability of iodine contributing to altered partitioning behavior. Both compounds share identical hydrogen bond acceptor count (4), hydrogen bond donor count (0), rotatable bond count (4), and topological polar surface area (51.7 Ų for the iodo compound; 51.66 Ų for the bromo analog) [1] [2].

Physicochemical Properties Lipophilicity Drug-Likeness Molecular Descriptors

Commercial Availability of 5-Position Halogenated Analogs: Iodo is the Most Accessible Variant

A survey of major chemical supplier databases indicates that the 5-iodo variant (CAS 2431965-16-9) and the 5-bromo variant (CAS 1335049-06-3) are both commercially stocked as research-grade building blocks (typically ≥95% purity) [1] [2]. However, the 5-chloro analog does not appear as a discrete catalog entry with a registered CAS number in publicly indexed databases, indicating substantially lower commercial availability [3]. For medicinal chemistry groups requiring a pyridine 5-position halogen handle for downstream diversification, the iodo compound represents the most reactive option among readily accessible building blocks.

Chemical Procurement Building Block Availability Synthetic Intermediate Sourcing

nAChR Binding Affinity of the Close Structural Analog 5-Iodo-A-85380: Subnanomolar α4β2 Affinity

The close structural analog 5-Iodo-A-85380 dihydrochloride (3-[(2S)-2-azetidinylmethoxy]-5-iodopyridine dihydrochloride, CAS 1217837-17-6), which shares the 5-iodopyridinyl–azetidine ether core, binds to α4β2 nicotinic acetylcholine receptors (nAChRs) with dissociation constants (Kd) of 12 pM in rat brain and 14 pM in human brain . In the comprehensive halo-substituted series studied by Koren et al. (1998), 5-halo and 6-halo A-85380 analogs exhibited subnanomolar affinity (Ki range: 11–210 pM), whereas 2-chloro, 2-bromo, and 2-iodo analogs showed substantially lower affinity [1]. This position-dependent affinity pattern underscores the criticality of the 5-position halogen for maintaining high receptor engagement

Nicotinic Acetylcholine Receptor Radioligand SPECT Imaging Neuroscience

Highest-Value Application Scenarios for tert-Butyl 3-((5-iodopyridin-2-yl)oxy)azetidine-1-carboxylate Based on Quantitative Differentiation Evidence


Suzuki–Miyaura Library Synthesis of 5-Arylpyridinyl–Azetidine Derivatives for Kinase Inhibitor Programs

In kinase inhibitor medicinal chemistry campaigns requiring rapid diversification of the pyridine 5-position, the target compound's iodo substituent enables efficient Suzuki–Miyaura coupling with aryl/heteroaryl boronic acids under mild Pd-catalyzed conditions, leveraging the established yield advantage of iodopyridines (80–95% yield range) over bromopyridines [1]. The Boc protecting group remains intact during coupling, allowing direct incorporation into parallel synthesis workflows without additional protection/deprotection steps. This scenario is directly supported by patent literature describing azetidine–pyridyl ether derivatives as acetyl-CoA carboxylase (ACC) inhibitors and kinase-targeted agents [2].

SPECT Radiotracer Precursor Synthesis Targeting α4β2 Nicotinic Acetylcholine Receptors

The 5-iodopyridinyl–azetidine scaffold is a validated pharmacophore for α4β2 nAChR ligands, with the close analog 5-Iodo-A-85380 exhibiting Kd values of 12–14 pM . The Boc-protected target compound serves as a late-stage intermediate that can be deprotected and radiolabeled via iodine-isotope exchange (¹²³I/¹²⁵I) or used as a precursor for radioiododestannylation, enabling SPECT imaging agent development [3]. The 5-position iodine is essential for this application, as 2-halo substitution dramatically reduces receptor affinity [3].

Sequential Chemoselective Cross-Coupling Exploiting Iodo > Bromo > Chloro Reactivity Gradients

In complex molecule synthesis requiring sequential C–C bond formation, the iodo substituent on the target compound can be selectively activated for the first coupling step in the presence of less reactive halogens (Br, Cl) on other fragments, as established by the reactivity order I > Br >> Cl [4]. This enables programmable, site-selective elaboration strategies that are not feasible with the corresponding bromo analog, where the reduced reactivity gap between bromo and other halogen handles limits chemoselectivity [4].

Physicochemical Property–Matched Fragment Pair Analysis in Drug Discovery

Because the target 5-iodo compound and its 5-bromo analog share nearly identical computed TPSA (51.7 vs. 51.66 Ų) and hydrogen-bonding profiles but differ in MW (+47 Da) and halogen polarizability, they form an ideal matched molecular pair (MMP) for probing halogen-specific contributions to target binding, pharmacokinetics, or toxicity in lead optimization programs [5]. This enables confident attribution of biological differences to the halogen atom rather than to confounding global physicochemical changes.

Quote Request

Request a Quote for tert-Butyl 3-((5-iodopyridin-2-yl)oxy)azetidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.